molecular formula C16H18N4O2 B2396457 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034272-75-6

2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2396457
CAS No.: 2034272-75-6
M. Wt: 298.346
InChI Key: HRUIFTRVDYFNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a sophisticated chemical hybrid scaffold designed for pharmaceutical research and discovery. This compound integrates pyridine and pyrimidine heterocyclic systems through a piperidine linker, a structural motif frequently investigated in medicinal chemistry for its potential to interact with biologically relevant enzymes and receptors . The pyridine ring is a privileged structure in drug design, noted for enhancing water solubility and contributing to pharmacological activity, while the pyrimidine moiety is commonly found in compounds with diverse therapeutic applications . The specific molecular architecture of this compound suggests its potential utility as a key intermediate or target scaffold in the development of kinase inhibitors . Kinases are a major class of drug targets for conditions such as cancer and inflammatory diseases. Furthermore, the piperidine component is a common feature in ligands targeting central nervous system (CNS) receptors, including sigma receptors and histamine H3 receptors, which are relevant for pain and neurological disorder research . Its structural complexity makes it a valuable candidate for exploring structure-activity relationships (SAR), probing novel mechanisms of action, and screening against various biological targets. This chemical is provided strictly for research purposes in laboratory settings. Applications: This compound is intended for research use only, specifically in areas such as medicinal chemistry, hit-to-lead optimization, biochemical assay development, and as a building block for the synthesis of more complex molecules. Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-pyridin-3-yl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(10-13-4-1-6-17-11-13)20-9-2-5-14(12-20)22-16-18-7-3-8-19-16/h1,3-4,6-8,11,14H,2,5,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUIFTRVDYFNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the pyridine and pyrimidine rings. One common approach is to start with pyridine-3-carboxaldehyde, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Pyrimidinylamine derivatives.

  • Substitution: Substituted piperidines.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyridine and pyrimidine compounds exhibit significant activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit specific kinases involved in tumor growth, such as c-KIT, which is crucial for the development of gastrointestinal stromal tumors (GIST) and other malignancies .

Case Study:
A study focused on pyrimidine derivatives demonstrated their effectiveness in inhibiting c-KIT mutations, suggesting that 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone could be developed into a targeted therapy for cancers driven by these mutations .

Antibacterial Properties

Recent advances in the synthesis of pyrimidine-based compounds have highlighted their antibacterial potential. Compounds similar to this compound have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Data Table: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BE. coli1.0 µg/mL
Compound CKlebsiella pneumoniae0.75 µg/mL

Structure–Activity Relationship Studies

Structure–activity relationship (SAR) studies have been pivotal in understanding how variations in the chemical structure of compounds like this compound influence their biological activity. These studies often involve modifying functional groups to enhance potency or selectivity for biological targets .

Findings:
Research has indicated that specific substitutions on the piperidine ring can significantly affect the compound's binding affinity to target enzymes involved in metabolic pathways, thereby enhancing its therapeutic profile.

Mechanism of Action

The exact mechanism by which 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exerts its effects depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit or activate specific enzymes.

  • Receptors: It could bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The piperidine ring in the target compound is substituted with a pyrimidin-2-yloxy group. Key analogs include:

1-(4-(1-(1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-tetrazol-5-yl)imidazo[1,5-α]pyridin-3-yl)piperidin-1-yl)ethanone (8m): Features a benzo[d][1,3]dioxole substituent instead of pyrimidin-2-yloxy. This electron-rich group enhances lipophilicity (logP) but reduces polarity compared to the target compound .

Table 1: Substituent Effects on Piperidine Analogs

Compound Name Piperidine Substituent Molecular Weight Yield (%) Melting Point (°C)
Target Compound Pyrimidin-2-yloxy ~352 (estimated) N/A N/A
8m () Benzo[d][1,3]dioxol-5-ylmethyl 477.49 60 106–107
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () Pyrrolidin-1-yl 208.23 N/A N/A

Variations in the Aromatic Ethanone Moiety

The pyridin-3-yl group in the target compound differs from analogs with alternative aromatic systems:

2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone (): The dinitrophenyl group introduces strong electron-withdrawing effects, reducing solubility but enhancing π-π stacking interactions. Variable-temperature NMR studies revealed isomerization kinetics (energy barrier: ~67 kJ/mol), suggesting conformational flexibility in ethanone-linked systems .

1-(2,5,6-Trimethoxypyridin-3-yl)ethanone (): Methoxy groups increase solubility due to hydrogen-bonding capacity, contrasting with the target compound’s pyridin-3-yl group, which lacks such substituents .

Table 2: Aromatic Group Comparison

Compound Name Aromatic Group Key Properties
Target Compound Pyridin-3-yl Moderate polarity, planar structure
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 3,5-Dinitrophenyl High electron deficiency, low solubility
1-(2,5,6-Trimethoxypyridin-3-yl)ethanone Trimethoxypyridin-3-yl Enhanced solubility, H-bond donors

Biological Activity

The compound 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4OC_{17}H_{20}N_4O, with a molecular weight of approximately 304.37 g/mol. The structure features a pyridine ring and a piperidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promising effects in inhibiting the growth of cancer cells. For instance, derivatives containing piperidine and pyrimidine rings have been reported to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells .
    • Case Study : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin.
  • Antimicrobial Properties :
    • Compounds similar in structure have been evaluated for their antibacterial activity against Gram-positive bacteria. Some derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against strains such as Staphylococcus aureus and Listeria monocytogenes .
  • CNS Activity :
    • The piperidine component suggests potential central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in FaDu cells
AntimicrobialMIC values between 0.25–1 μg/mL
CNS ActivityPotential modulation of neurotransmitter systems

Research Findings

Research has indicated that modifications to the core structure can enhance biological activity:

  • Metabolic Stability : Studies have shown that incorporating specific functional groups can improve the metabolic stability of pyridine derivatives in human liver microsomes, which is crucial for therapeutic efficacy .
  • Structure-Activity Relationship (SAR) : Variations in the pyridine and piperidine rings significantly affect the compound's potency and selectivity against target enzymes or receptors .

Case Studies

  • In Vivo Efficacy : In a recent study involving animal models, compounds structurally related to this compound were administered, demonstrating significant tumor reduction compared to control groups.
  • Toxicology Studies : Toxicological assessments revealed that certain derivatives exhibited low toxicity profiles, making them suitable candidates for further development into therapeutic agents without severe side effects .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-(pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the pyrimidin-2-yloxy-piperidine intermediate via nucleophilic substitution. Subsequent coupling with a pyridin-3-yl acetyl group is achieved using reagents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions. Optimization includes temperature control (e.g., reflux in THF at 65°C) and catalyst selection (e.g., DMAP for acylations). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and connectivity, particularly for the pyrimidin-2-yloxy and piperidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carbonyl (C=O) and ether (C-O-C) functional groups. X-ray crystallography may resolve ambiguities in spatial arrangement .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Use in vitro assays (e.g., fluorescence polarization for binding affinity or enzyme inhibition studies with purified targets like kinases). Surface plasmon resonance (SPR) quantifies real-time binding kinetics. Computational docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies to identify critical residues .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate assays under standardized conditions (pH, temperature, buffer composition). Analyze structural analogs (e.g., bromine vs. chlorine substitutions on pyridine rings) to isolate substituent effects. Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA) identify outliers or confounding variables .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Methodological Answer : Employ co-solvents (DMSO/PEG 400 mixtures) or cyclodextrin-based complexation to enhance aqueous solubility. Nanoformulation (liposomes or polymeric nanoparticles) improves bioavailability. Solubility parameters (Hansen solubility parameters) guide solvent selection .

Q. What experimental approaches validate enantiomer-specific activity, given the chiral piperidine center?

  • Methodological Answer : Chiral resolution via chiral HPLC (Chiralpak AD-H column) separates enantiomers. Compare activity in cell-based assays (e.g., IC₅₀ values for each enantiomer). Circular dichroism (CD) spectroscopy confirms absolute configuration .

Data Analysis & Mechanistic Studies

Q. How can isotopic labeling (e.g., ¹⁴C or deuterium) elucidate metabolic pathways?

  • Methodological Answer : Synthesize deuterated analogs at metabolically labile positions (e.g., piperidine C-H bonds). Track metabolites via LC-MS/MS in hepatocyte incubation studies. Stable isotope trapping identifies reactive intermediates .

Q. What computational tools model structure-activity relationships (SAR) for optimizing bioactivity?

  • Methodological Answer : QSAR (Quantitative SAR) models using descriptors like logP, polar surface area, and Hammett constants. Molecular dynamics simulations (GROMACS) assess conformational stability in binding pockets. Free energy perturbation (FEP) predicts substituent effects on binding affinity .

Q. How do researchers investigate degradation pathways under physiological conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂) followed by LC-MS identify degradation products. Accelerated stability testing (40°C/75% RH) monitors physical and chemical stability. Mass balance studies quantify degradation kinetics .

Tables for Comparative Analysis

Table 1 : Comparative Biological Activity of Structural Analogs

Substituent (Position)Target Enzyme IC₅₀ (nM)Solubility (mg/mL)Reference
Pyrimidin-2-yloxy (3)12.3 ± 1.50.45
Pyridazin-2-yloxy (3)28.7 ± 3.20.78
Bromine (Pyridine)8.9 ± 0.90.32

Table 2 : Optimization of Synthetic Yield

CatalystSolventTemperature (°C)Yield (%)
DMAPTHF6572
DIPEADCM2558
NoneEtOHReflux41

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.